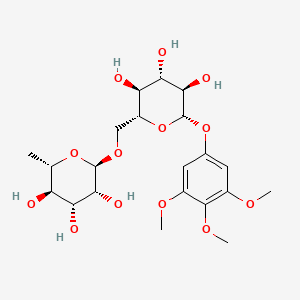

Antiarol rutinoside

Description

Properties

Molecular Formula |

C21H32O13 |

|---|---|

Molecular Weight |

492.5 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C21H32O13/c1-8-13(22)15(24)17(26)20(32-8)31-7-12-14(23)16(25)18(27)21(34-12)33-9-5-10(28-2)19(30-4)11(6-9)29-3/h5-6,8,12-18,20-27H,7H2,1-4H3/t8-,12+,13-,14+,15+,16-,17+,18+,20+,21+/m0/s1 |

InChI Key |

FNPXSSIBZAQOBP-PFQYSTRESA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C(=C3)OC)OC)OC)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)OC)OC)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Antiarol Rutinoside: A Technical Guide to Its Natural Sources, Discovery, and Scientific Investigation

An in-depth exploration for researchers, scientists, and drug development professionals.

Abstract

Antiarol rutinoside, a phenolic glycoside with the chemical formula C21H32O13, is a naturally occurring compound found in a select group of plant species. This technical guide provides a comprehensive overview of its natural sources, the history of its discovery, and detailed methodologies for its isolation and characterization. Furthermore, it delves into the current understanding of its biological activities, offering insights for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound, scientifically known as (2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol, is a glycosidic compound consisting of the aglycone antiarol (3,4,5-trimethoxyphenol) linked to a rutinose sugar moiety.[1] The presence of both a phenolic core and a disaccharide unit suggests a range of potential biological activities, making it a molecule of interest for scientific investigation. This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for further research and development.

Discovery and Natural Sources

The initial discovery and isolation of this compound are not extensively documented in widely available scientific literature, suggesting its identification may have been part of broader phytochemical screenings of various plant species. However, it has been identified as a constituent of several plants, indicating its distribution in the plant kingdom.

Known Natural Sources

This compound has been isolated from a variety of plant species, spanning different families and geographical locations. The primary known sources are summarized below.

| Plant Species | Family | Part of Plant | Reference |

| Mallotus microcarpus | Euphorbiaceae | Stems | [1] |

| Pinus yunnanensis | Pinaceae | Bark | |

| Antiaris africana | Moraceae | Stem Bark | |

| Parthenocissus tricuspidata | Vitaceae | - | |

| Miliusa balansae | Annonaceae | - |

Further research is required to determine the specific yields of this compound from these sources.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its extraction, purification, and formulation.

| Property | Value |

| Molecular Formula | C21H32O13 |

| Molecular Weight | 492.47 g/mol |

| CAS Number | 261351-23-9 |

| IUPAC Name | (2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[2] |

Experimental Protocols

The isolation and characterization of this compound involve a series of chromatographic and spectroscopic techniques. The following protocols are generalized based on methodologies for similar phenolic glycosides and should be optimized for specific plant matrices.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound from plant material is outlined below.

Protocol Details:

-

Extraction: The air-dried and powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound is expected to be enriched in the more polar fractions like ethyl acetate and n-butanol.

-

Column Chromatography: The enriched fraction is subjected to column chromatography on a silica gel stationary phase. A gradient elution system, for example, starting with 100% chloroform and gradually increasing the polarity by adding methanol, is used to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing this compound are further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A suitable mobile phase, such as a gradient of methanol and water, is employed to achieve high purity.

Structure Elucidation

The definitive identification of this compound relies on a combination of spectroscopic techniques.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the antiarol moiety, methoxy (B1213986) group protons, and a complex region of signals for the sugar protons of the rutinose unit. Anomeric proton signals are key for identifying the sugar components and their linkage.

-

¹³C-NMR: The spectrum would display resonances for the aromatic carbons, methoxy carbons, and the carbons of the two sugar units. The chemical shifts of the anomeric carbons are indicative of the glycosidic linkages.

4.2.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the determination of its molecular formula (C21H32O13).

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis helps to confirm the structure by showing the loss of the sugar moieties. The fragmentation of rutinosides typically involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone (antiarol) and fragment ions from the sugar units.

Biological Activity and Potential Signaling Pathways

Preliminary studies have indicated that this compound possesses cytotoxic properties. Research on the cytotoxic constituents of Mallotus microcarpus has highlighted its potential as an area for further investigation. While the precise mechanisms of action are still under investigation, the structural similarity to other bioactive flavonoids and rutinosides suggests potential involvement in key cellular signaling pathways.

For instance, the structurally related compound, Kaempferol-3-O-rutinoside, has been shown to exert cardioprotective effects by modulating the NF-κB/NLRP3/Caspase-1 signaling pathway.[3] This pathway is critically involved in inflammation and apoptosis. It is plausible that this compound could interact with similar inflammatory or apoptotic pathways, which are often dysregulated in cancer.

The diagram above illustrates a hypothesized mechanism where this compound may exert its effects by inhibiting key components of the NF-κB and NLRP3 inflammasome pathway, leading to a reduction in inflammation and potentially inducing apoptosis in target cells. This remains a speculative model that requires experimental validation.

Future Directions

The study of this compound is still in its early stages, and several avenues for future research are apparent:

-

Comprehensive Phytochemical Screening: A systematic screening of a wider range of plant species is needed to identify new and more abundant sources of this compound.

-

Quantitative Analysis: Development and validation of analytical methods (e.g., HPLC-UV, LC-MS/MS) for the quantification of this compound in different plant matrices are crucial for optimizing extraction and for quality control.

-

Elucidation of Biosynthetic Pathway: Investigating the biosynthetic pathway of this compound in plants could open up possibilities for its biotechnological production.

-

In-depth Pharmacological Studies: Comprehensive in vitro and in vivo studies are required to fully characterize the biological activities of this compound, including its anticancer, anti-inflammatory, and antioxidant properties.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound is essential for understanding its therapeutic potential.

Conclusion

This compound is a natural product with a chemical structure that suggests a promising pharmacological profile. While its natural sources have been partially identified, further research is needed to fully uncover its distribution, optimize its isolation, and elucidate its biological mechanisms of action. This technical guide provides a foundational resource for scientists and researchers to build upon, with the ultimate goal of unlocking the full therapeutic potential of this intriguing molecule.

References

- 1. Buy this compound | 261351-23-9 [smolecule.com]

- 2. This compound | CAS:261351-23-9 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Kaempferol-3-O-rutinoside exerts cardioprotective effects through NF-κB/NLRP3/Caspase-1 pathway in ventricular remodeling after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

Antiarol Rutinoside: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiarol rutinoside, chemically known as 3,4,5-trimethoxyphenyl 6-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranoside, is a naturally occurring phenolic glycoside. Its aglycone, antiarol (3,4,5-trimethoxyphenol), has been the subject of preliminary research investigating its potential biological activities. This technical guide provides a comprehensive overview of the available scientific information regarding the biological screening of antiarol and its derivatives, with a focus on its antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties. Due to the limited specific data on this compound, this guide will focus on the biological activities of its core structure, antiarol, providing a foundational understanding for further research and drug development.

Chemical Structure

Antiarol (3,4,5-Trimethoxyphenol)

-

Molecular Formula: C₉H₁₂O₄

-

Molecular Weight: 184.19 g/mol

This compound

-

Molecular Formula: C₂₁H₃₂O₁₃

-

Molecular Weight: 492.47 g/mol

Biological Activity Screening of Antiarol

While research specifically on this compound is limited, studies on its aglycone, antiarol (3,4,5-trimethoxyphenol), and related trimethoxyphenyl compounds suggest a range of biological activities. The following sections detail the findings from in vitro studies.

Antioxidant Activity

The antioxidant potential of phenolic compounds is a key area of investigation. The following table summarizes the antioxidant activity of compounds with a 3,4,5-trimethoxyphenyl moiety, which is the core structure of antiarol.

Table 1: Antioxidant Activity of Antiarol and Related Compounds

| Compound/Extract | Assay | IC₅₀ Value | Reference |

| Antiarol (3,4,5-trimethoxyphenol) | DPPH radical scavenging | Moderate activity (qualitative) | [1] |

| Antiarol (3,4,5-trimethoxyphenol) | DPPH radical scavenging | Not specified | [2] |

This assay is a common method to evaluate the free radical scavenging ability of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol)

-

Test compound (Antiarol) dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO)

-

Methanol or other appropriate solvent as a blank

-

Ascorbic acid or Trolox as a positive control

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the solvent.

-

Add a fixed volume of the DPPH solution to each well of the microplate.

-

Add an equal volume of the test compound, positive control, or blank to the respective wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance of the DPPH solution with the test compound or positive control.

-

The IC₅₀ value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Diagram 1: DPPH Radical Scavenging Assay Workflow

Caption: Workflow for the DPPH radical scavenging assay.

Antimicrobial Activity

The antimicrobial properties of phenolic compounds are of significant interest for the development of new therapeutic agents.

Table 2: Antimicrobial Activity of Antiarol and Related Compounds

| Compound | Test Organism | Assay Method | MIC Value | Reference |

| Antiarol (3,4,5-trimethoxyphenol) | Bacteria and Fungi | Not specified | Potent activity (qualitative) | [2] |

Note: Specific MIC values for antiarol against different microbial strains are not detailed in the currently available literature.

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (Antiarol) dissolved in a suitable solvent (e.g., DMSO)

-

Standard antimicrobial agent as a positive control

-

Sterile 96-well microplates

-

Inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

-

Perform serial two-fold dilutions of the test compound and the positive control in the growth medium in the wells of a 96-well microplate.

-

Add the standardized inoculum of the test microorganism to each well.

-

Include a growth control well (medium and inoculum without the test compound) and a sterility control well (medium only).

-

Incubate the microplate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria; 35°C for 24-48 hours for fungi).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Diagram 2: Broth Microdilution Assay Workflow

Caption: Workflow for the broth microdilution assay to determine MIC.

Anti-inflammatory Activity

The potential of antiarol and its derivatives to modulate inflammatory responses is a promising area of research.

Table 3: Anti-inflammatory Activity of Antiarol and Related Compounds

| Compound | Cell Line | Assay | Effect | Reference |

| Antiarol (3,4,5-trimethoxyphenol) | Not specified | Not specified | Potential anti-inflammatory activity | [2] |

Note: Quantitative data on the anti-inflammatory effects of antiarol, such as IC₅₀ values for the inhibition of inflammatory mediators, are not yet available in the literature.

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Test compound (Antiarol)

-

Griess reagent (for nitrite (B80452) determination)

-

96-well cell culture plates

-

Cell culture incubator (37°C, 5% CO₂)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with cells treated with LPS only and a vehicle control group.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.

-

Calculate the percentage of NO production inhibition relative to the LPS-treated control.

-

Determine the IC₅₀ value for the inhibition of NO production.

-

A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Diagram 3: Anti-inflammatory Assay Workflow (NO Production)

Caption: Workflow for measuring nitric oxide production in LPS-stimulated macrophages.

Cytotoxic Activity

The evaluation of the cytotoxic potential of a compound against cancer cell lines is a critical step in anticancer drug discovery.

Table 4: Cytotoxic Activity of Antiarol and Related Compounds

| Compound/Compound Class | Cell Line(s) | Assay | IC₅₀ Value | Reference |

| Chalcones with 3,4,5-trimethoxyphenyl moiety | Human leukemia cell lines | MTT assay | Nanomolar concentrations | [3] |

| Antiarol (3,4,5-trimethoxyphenol) | Not specified | Not specified | Potential antitumor activity | [2] |

Note: While chalcones containing the 3,4,5-trimethoxyphenyl group have shown potent cytotoxicity, specific IC₅₀ values for antiarol itself against various cancer cell lines are not yet well-documented.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line(s) of interest

-

Appropriate cell culture medium

-

Test compound (Antiarol)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.

-

Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of the resulting colored solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC₅₀ value, the concentration of the test compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Diagram 4: Cytotoxicity Assay Workflow (MTT)

Caption: Workflow for the MTT cytotoxicity assay.

Signaling Pathway Analysis

The biological activities of phenolic compounds are often mediated through their interaction with specific cellular signaling pathways. For instance, the anti-inflammatory effects of many natural products are attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

In an inflammatory state, signaling cascades lead to the activation of transcription factors like NF-κB, which then translocates to the nucleus and promotes the expression of pro-inflammatory genes. The MAPK pathway is another crucial signaling route involved in inflammation. While direct evidence for the effect of antiarol or this compound on these pathways is currently lacking, it is a critical area for future investigation to elucidate their mechanisms of action.

Western blotting can be used to detect changes in the expression and phosphorylation (activation) of key proteins in these signaling pathways.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

Test compound (Antiarol)

-

Stimulant (e.g., LPS)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, ERK, JNK, p38)

-

Secondary antibodies conjugated to an enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

-

Imaging system

Procedure:

-

Treat cells with the test compound and/or stimulant as described in the anti-inflammatory assay protocol.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Add the chemiluminescent substrate and detect the signal using an imaging system.

-

Analyze the band intensities to determine the effect of the test compound on the expression and phosphorylation of the target proteins.

Diagram 5: Simplified NF-κB Signaling Pathway

Caption: Simplified overview of the NF-κB signaling pathway in inflammation.

Conclusion and Future Directions

The available evidence suggests that antiarol, the core structure of this compound, possesses promising biological activities, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic effects. However, there is a significant need for further research to quantify these activities through rigorous in vitro and in vivo studies. Specifically, future investigations should focus on:

-

Determining the specific IC₅₀ and MIC values of both antiarol and this compound against a broad range of cell lines and microbial strains.

-

Elucidating the underlying mechanisms of action by investigating their effects on key signaling pathways, such as NF-κB and MAPK.

-

Conducting in vivo studies to evaluate the efficacy and safety of these compounds in animal models of disease.

This technical guide provides a foundational framework for researchers and drug development professionals to advance the scientific understanding of this compound and its potential as a therapeutic agent. The detailed protocols and structured data presentation aim to facilitate the design and execution of future studies in this promising area of natural product research.

References

Antiarol Rutinoside: A Hypothesized Mechanism of Action

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Antiarol rutinoside is a naturally occurring phenolic glycoside with limited but emerging scientific interest.[1] While comprehensive studies elucidating its precise mechanism of action are not yet available in the public domain, its chemical structure and origin from plants known for producing bioactive compounds, such as those from the genus Antiaris, provide a strong basis for a well-reasoned hypothesis. This document synthesizes the available information to propose a likely mechanism of action for this compound, focusing on its potential role as a cardiac glycoside and its broader, less-defined biological activities. This guide is intended to provide a foundational understanding for researchers and professionals in drug development.

Introduction

This compound (CAS No. 261351-23-9) is a glycoside compound, characterized by a flavonoid backbone linked to sugar moieties.[1] It has been isolated from various plant sources, including Mallotus microcarpus and Pinus yunnanensis.[1][2] Structurally, it is identified as 2-methyl-6-[[3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol.[3] While direct and extensive research on this compound is sparse, its association with the genus Antiaris, particularly Antiaris toxicaria, is noteworthy. Antiaris toxicaria is a well-documented source of cardiac glycosides, potent compounds known for their cardiotonic effects.[4][5][6][7] This association forms the primary basis for the hypothesized mechanism of action detailed herein.

Hypothesized Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The leading hypothesis for the primary mechanism of action of this compound is its function as a cardiac glycoside, specifically through the inhibition of the Na+/K+-ATPase enzyme. This integral membrane protein is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process vital for the function of many cell types, particularly cardiomyocytes and neurons.

The proposed signaling pathway is as follows:

Broader Biological Activities

Beyond the primary hypothesized mechanism, preliminary research and the general properties of flavonoid glycosides suggest that this compound may possess a range of other biological activities. However, it is crucial to note that these are largely inferred and lack robust quantitative data and detailed mechanistic studies.

| Biological Activity | Putative Mechanism/Effect | Source |

| Cytotoxicity | Potential for inducing apoptosis in cancer cells. One source mentions strong cytotoxic effects against certain lung cancer cells. | [1] |

| Antioxidant | Scavenging of free radicals due to its flavonoid structure, mitigating oxidative stress. | [1] |

| Antimicrobial | In-vitro evidence suggests potential antibacterial and antifungal properties against various pathogens. | [1] |

| Anti-inflammatory | Possible reduction of inflammation-related disorders. | [1] |

Proposed Experimental Protocols for Hypothesis Validation

To validate the hypothesized mechanism of action of this compound, a series of well-defined experiments would be necessary. The following outlines potential methodologies.

Na+/K+-ATPase Inhibition Assay

-

Objective: To determine if this compound directly inhibits the activity of Na+/K+-ATPase.

-

Methodology:

-

Isolate Na+/K+-ATPase from a suitable source (e.g., porcine brain cortex or commercially available purified enzyme).

-

Incubate the enzyme with varying concentrations of this compound.

-

Initiate the reaction by adding ATP.

-

Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate, often using a colorimetric method (e.g., malachite green assay).

-

Include a known inhibitor, such as ouabain, as a positive control.[4][7]

-

Calculate the IC50 value for this compound.

-

In-Vitro Cardiotonic Effect Assessment

-

Objective: To assess the effect of this compound on cardiac muscle contractility.

-

Methodology:

-

Isolate atrial or papillary muscle from a suitable animal model (e.g., guinea pig).[4][6][7]

-

Mount the muscle tissue in an organ bath containing an appropriate physiological salt solution, maintained at a constant temperature and oxygenation.

-

Record baseline contractile force using an isometric force transducer.

-

Administer cumulative concentrations of this compound to the organ bath.

-

Measure changes in the force of contraction to determine the positive inotropic effect.

-

Compare the effects to a known cardiac glycoside like ouabain.[4][7]

-

Cellular Ion Concentration Measurement

-

Objective: To measure the effect of this compound on intracellular sodium and calcium concentrations.

-

Methodology:

-

Culture a suitable cell line, such as primary cardiomyocytes.

-

Load the cells with ion-sensitive fluorescent dyes (e.g., Sodium Green for Na+ and Fura-2 for Ca2+).

-

Treat the cells with varying concentrations of this compound.

-

Use fluorescence microscopy or a plate reader to measure changes in fluorescence intensity, which correlate with changes in intracellular ion concentrations.

-

The workflow for these validation experiments can be visualized as follows:

Conclusion and Future Directions

The current body of evidence strongly suggests that this compound likely functions as a cardiac glycoside, with its primary mechanism of action being the inhibition of Na+/K+-ATPase. This hypothesis is built upon its structural characteristics and its origin from plants known to produce such compounds. However, this remains a hypothesis until substantiated by direct experimental evidence.

Future research should prioritize the experimental protocols outlined above to:

-

Definitively confirm the inhibition of Na+/K+-ATPase.

-

Quantify its inotropic effects.

-

Elucidate the downstream effects on cellular ion homeostasis.

Furthermore, the broader reported biological activities, such as its cytotoxic and antioxidant effects, warrant further investigation to determine their significance and underlying mechanisms. Such studies will be invaluable for understanding the full therapeutic potential and toxicological profile of this compound.

References

- 1. Buy this compound | 261351-23-9 [smolecule.com]

- 2. Antiarol rutiside | 261351-23-9 [chemicalbook.com]

- 3. Antiarol rutiside | C21H32O13 | CID 59002398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cardiac Glycosides from Antiaris toxicaria with Potent Cardiotonic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Antiarol Rutinoside: A Technical Guide for Researchers

An In-depth Review of the Existing Literature and Background for Drug Development Professionals

Introduction

Antiarol rutinoside, a naturally occurring phenolic glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive review of the available literature on this compound and its aglycone, antiarol. Due to the limited specific research on the rutinoside form, this document also incorporates data and methodologies from studies on structurally related phenolic compounds to offer a broader context for researchers. This guide is intended for scientists and professionals in drug development, offering a consolidated resource on the compound's background, potential biological activities, and the experimental frameworks used to evaluate them.

Chemical and Physical Properties

This compound is chemically known as 3,4,5-Trimethoxyphenyl 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside.[1] Its structure consists of the aglycone antiarol (3,4,5-trimethoxyphenol) linked to a rutinose sugar moiety.

| Property | Value | Source |

| CAS Number | 261351-23-9 | [1][2][3][4][5] |

| Molecular Formula | C21H32O13 | [1][2][3][4][5] |

| Molecular Weight | 492.47 g/mol | [1][2][3][4][5] |

| IUPAC Name | 2-methyl-6-[[3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol | [1][3][4] |

Natural Sources

This compound has been identified in a variety of plant species, suggesting its widespread presence in the plant kingdom. Known botanical sources include:

-

Pinus yunnanensis (Yunnan pine)[3]

-

Antiaris africana

-

Mallotus microcarpus[3]

-

Parthenocissus tricuspidata (Boston ivy)[4]

-

Miliusa balansae[4]

The aglycone, antiarol, has been extracted from Cochlospermum vitifolium.

Potential Biological Activities

While direct and extensive studies on the biological activities of isolated this compound are limited, preliminary research and the activities of related compounds suggest several areas of therapeutic interest.[3] The broader class of flavonoids and phenolic compounds, to which this compound belongs, are known for a wide range of pharmacological effects.

Antioxidant Activity

Table 1: Antioxidant Activity Data for Antiarol and Related Phenolic Compounds

| Compound | Assay | IC50 / EC50 Value | Source |

|---|

| Antiarol (3,4,5-Trimethoxyphenol) | DPPH Radical Scavenging | Data not available; theoretical investigation of antioxidant capacity performed | |

Note: Specific quantitative antioxidant data for this compound and Antiarol is currently limited in publicly available literature.

Antimicrobial Activity

Flavonoids and other polyphenols have demonstrated efficacy against a wide array of microorganisms.[3] Their mechanisms of action can include disruption of microbial membranes, inhibition of nucleic acid synthesis, and interference with metabolic pathways.

Table 2: Antimicrobial Activity Data for Antiarol Derivatives

| Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Source |

|---|

| 2-(3,4,5-trimethoxyphenyl) thiazolyl derivatives | Various bacteria | ≥ 1 mg/mL | |

Note: This data is for derivatives of the antiarol structure, not antiarol or this compound itself. Specific MIC values for this compound are not currently available in the literature.

Anti-inflammatory Activity

Many plant-derived phenolic compounds exhibit anti-inflammatory properties. These effects are often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways, such as cyclooxygenases (COX) and the NF-κB pathway. While no specific anti-inflammatory data for this compound was found, the general activity of flavonoids suggests this as a promising area for future investigation.

Anticancer Activity

The potential for this compound in cancer treatment has been suggested.[3] Various flavonoids have been shown to induce apoptosis, inhibit cell proliferation, and prevent angiogenesis in cancer cell lines. Further research is needed to determine the specific cytotoxic and antiproliferative effects of this compound on different cancer cell types.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not yet published. However, standard methodologies for assessing the bioactivities of natural phenolic compounds can be applied.

Antioxidant Activity Assays

A common workflow for assessing the antioxidant potential of a natural product involves several key assays.

Caption: General workflow for evaluating the antioxidant activity of a natural compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Sample Preparation: Dissolve the test compound (this compound) in a suitable solvent to create a stock solution, from which serial dilutions are made.

-

Reaction: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of different concentrations of the test compound. A positive control (e.g., ascorbic acid or Trolox) and a negative control (solvent only) should be included.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined.

Antimicrobial Susceptibility Testing

The antimicrobial activity of a compound is often determined by measuring its Minimum Inhibitory Concentration (MIC).

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method:

-

Media Preparation: Prepare a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Anti-inflammatory Assays

A common approach to screen for anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Caption: Proposed anti-inflammatory signaling pathway and potential points of inhibition.

Nitric Oxide (NO) Inhibition Assay:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of the test compound for a short pre-incubation period.

-

Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS), excluding the negative control group.

-

Incubation: Incubate the plate for a specified period (e.g., 24 hours).

-

NO Measurement: Measure the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Calculation: Calculate the percentage of NO inhibition by the test compound compared to the LPS-stimulated control.

Future Directions

The current body of literature provides a foundational understanding of this compound, primarily concerning its chemical nature and botanical origins. However, to fully elucidate its therapeutic potential, further research is imperative. Key areas for future investigation include:

-

Isolation and Purification: Development of efficient methods for the isolation of high-purity this compound from its natural sources.

-

In Vitro Bioactivity Screening: Comprehensive screening of the purified compound for its antioxidant, antimicrobial, anti-inflammatory, and anticancer activities using the standardized protocols outlined above to determine quantitative measures such as IC50 and MIC values.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activities, including the identification of specific cellular targets and signaling pathways.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in appropriate animal models of disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound to understand the contributions of the antiarol and rutinoside moieties to its biological activity.

Conclusion

This compound is a naturally occurring phenolic glycoside with potential for development as a therapeutic agent. While direct evidence of its biological activity is currently sparse, its chemical structure and the known pharmacological properties of related flavonoids and phenolic compounds suggest that it may possess valuable antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a framework for researchers to build upon, outlining the necessary experimental approaches to systematically investigate the therapeutic promise of this compound. The detailed methodologies and conceptual workflows presented herein are intended to facilitate future research and drug development efforts centered on this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 4. mdpi.com [mdpi.com]

- 5. Integrated virtual and experimental screening of natural products as potential anticancer agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Antiarol Rutinoside: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiarol rutinoside, a naturally occurring phenolic glycoside, presents a compelling subject for therapeutic investigation. While direct research on this specific compound is in its nascent stages, a comprehensive analysis of its constituent moieties—the aglycone antiarol (3,4,5-trimethoxyphenol) and the rutinoside sugar group—along with structurally related molecules, suggests a promising potential for a range of pharmacological applications. This technical guide synthesizes the available data to explore these potential therapeutic avenues, providing a foundation for future research and development. The primary areas of interest include cytotoxic, anti-inflammatory, and antioxidant activities. This document collates quantitative data from studies on analogous compounds, details relevant experimental protocols, and visualizes key signaling pathways to provide a robust resource for the scientific community.

Introduction

This compound (CAS 261351-23-9), with the chemical name 3,4,5-Trimethoxyphenyl 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside, is a phenolic glycoside that has been isolated from plant sources such as Pinus yunnanensis and Mallotus microcarpus. The structure of this compound combines antiarol, a trimethoxylated phenol, with rutinose, a disaccharide. This unique combination suggests the potential for synergistic or novel biological activities. The aglycone, antiarol, is known for its cytotoxic and antioxidant properties, while the rutinoside moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, often enhancing bioavailability and modulating activity. This guide will delve into the therapeutic potential of this compound by examining the bioactivities of its components and structurally similar compounds.

Potential Therapeutic Applications

Based on the pharmacological profiles of its aglycone and related glycosides, this compound is hypothesized to possess several therapeutic applications.

Anticancer Activity

The antiarol moiety (3,4,5-trimethoxyphenol) is a key structural feature of many compounds with demonstrated anticancer properties. The presence of multiple methoxy (B1213986) groups can contribute to cytotoxic effects against various cancer cell lines. While direct studies on this compound are limited, research on other trimethoxyphenyl derivatives provides strong inferential evidence for its potential in oncology.

One study on novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides reported significant cytotoxic activity against human lung (A549) and colon (SW480) cancer cell lines[1]. The most potent of these compounds, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) , demonstrated IC50 values of 0.15 µM against A549 cells and 3.68 µM against SW480 cells[1]. Further investigation revealed that this compound induces apoptosis and arrests the cell cycle in the S phase in A549 cells[1]. Molecular docking studies suggested that the 3,4,5-trimethoxyphenyl moiety plays a crucial role in the interaction with the topoisomerase IIα-DNA complex[1].

Additionally, a study on (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a phenstatin (B1242451) analog, showed potent in vitro cytotoxic activity against several tumor cell lines, with IC50 values in the nanomolar range[2]. This compound also exhibited in vivo antitumor activity in a sarcoma 180 murine model[2].

The glycosidic component may also contribute to anticancer effects. For instance, kaempferol-3-O-rutinoside has been shown to exhibit anti-tumor activity against colon cancer cell lines by inducing apoptosis through the overexpression of caspases 3, 8, and 9, and by activating autophagy.

Anti-inflammatory and Antioxidant Activity

Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties. The antiarol component of this compound, with its phenolic hydroxyl group, is expected to contribute to these effects. Glycosylation can sometimes modulate these activities. While aglycones are often more potent antioxidants than their corresponding glycosides, the addition of a sugar moiety can enhance bioavailability[3].

The anti-inflammatory potential of glycosides is often attributed to their ability to modulate key signaling pathways involved in inflammation, such as NF-κB and MAPKs, leading to a reduction in the production of pro-inflammatory cytokines and enzymes[4]. Rutin (quercetin-3-O-rutinoside), a well-studied flavonoid rutinoside, has demonstrated significant anti-inflammatory effects in various models[5].

Antimicrobial and Antiviral Potential

Flavonoids and other phenolic compounds are known to be synthesized by plants in response to microbial infections and often exhibit broad-spectrum antimicrobial activity[6]. The mechanisms of action can include disruption of microbial membranes and inhibition of essential enzymes[6]. While specific studies on the antimicrobial properties of this compound are lacking, the general class of phenolic glycosides has shown promise.

Furthermore, some cardiac glycosides have been reported to possess antiviral activities[1]. Given the glycosidic nature of this compound, exploring its potential against various viral pathogens could be a fruitful area of research.

Quantitative Data on Related Compounds

To provide a quantitative perspective on the potential efficacy of this compound, the following table summarizes the cytotoxic activities of structurally related trimethoxyphenyl compounds.

| Compound | Cell Line | Activity | IC50 Value | Reference |

| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | A549 (Human Lung Carcinoma) | Cytotoxic | 0.15 ± 0.01 µM | [1] |

| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | SW480 (Human Colon Adenocarcinoma) | Cytotoxic | 3.68 ± 0.59 µM | [1] |

| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | SF-295 (Human Glioblastoma) | Cytotoxic | <9 ng/mL (30 nM) | [2] |

| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | HL-60 (Human Promyelocytic Leukemia) | Cytotoxic | 40 ng/mL (130 nM) | [2] |

| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | MDA-MB-435 (Human Melanoma) | Cytotoxic | 60 ng/mL (210 nM) | [2] |

| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | HCT-8 (Human Ileocecal Adenocarcinoma) | Cytotoxic | 120 ng/mL (400 nM) | [2] |

| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | Sarcoma 180 (Murine Sarcoma) | Cytotoxic | 90 ng/mL (290 nM) | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the studies of compounds structurally related to this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology described for the evaluation of novel benzimidazole (B57391) derivatives[1].

-

Cell Culture: Human cancer cell lines (e.g., A549, SW480) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 cells per well and allowed to attach overnight.

-

Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Cell Cycle Analysis

This protocol is adapted from the study on a potent benzimidazole derivative[1].

-

Cell Treatment: A549 cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A (100 µg/mL) and propidium (B1200493) iodide (50 µg/mL) for 30 minutes in the dark at room temperature.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on the methodology used to investigate the apoptotic effects of a benzimidazole derivative[1].

-

Cell Treatment: A549 cells are treated with the test compound at its IC50 concentration for 24 hours.

-

Cell Staining: The treated cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and related compounds are likely mediated through the modulation of specific intracellular signaling pathways.

Topoisomerase IIα Inhibition and Apoptosis Induction

As suggested by molecular docking studies of a related trimethoxyphenyl compound, a potential mechanism of cytotoxic action is the inhibition of topoisomerase IIα[1]. This enzyme is critical for DNA replication and transcription. Its inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.

Caption: Proposed mechanism of cytotoxic action via Topoisomerase IIα inhibition.

Experimental Workflow for In Vitro Anticancer Evaluation

The following diagram illustrates a typical workflow for the initial in vitro screening of a compound like this compound for anticancer activity.

Caption: Workflow for in vitro evaluation of anticancer potential.

Conclusion and Future Directions

This compound is a promising but underexplored natural product. The available evidence from its constituent parts and structurally analogous compounds strongly suggests potential therapeutic applications, particularly in the realm of oncology. The trimethoxyphenyl moiety appears to be a key pharmacophore for cytotoxic activity, potentially through the inhibition of topoisomerase IIα.

Future research should focus on the following areas:

-

Isolation and Synthesis: Development of efficient methods for the isolation of this compound from natural sources or its total synthesis to enable comprehensive biological evaluation.

-

In Vitro and In Vivo Studies: Direct assessment of the cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities of purified this compound.

-

Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetic Studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and potential for drug development.

This technical guide provides a foundational framework for initiating and advancing research into the therapeutic potential of this compound. The insights gathered from related compounds offer a clear rationale for prioritizing this natural product in future drug discovery efforts.

References

- 1. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. iaimjournal.com [iaimjournal.com]

- 5. The Pharmacological Potential of Rutin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Antiarol Rutinoside: A Technical Overview of its Antioxidant and Free Radical Scavenging Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiarol rutinoside is a flavonoid glycoside that has been identified in various plant species. Flavonoids are a well-established class of secondary metabolites known for their diverse biological activities, including antioxidant and free radical scavenging properties. This technical guide provides an in-depth overview of the current understanding of the antioxidant potential of this compound, with a focus on quantitative data derived from scientific studies on plant extracts containing this compound. Due to a lack of available data on the isolated compound, this paper will focus on the antioxidant activity of extracts in which this compound is a known constituent.

Quantitative Antioxidant Activity

The free radical scavenging activity of plant extracts containing this compound has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The results, expressed as IC50 values (the concentration of the extract required to scavenge 50% of the DPPH radicals), provide a measure of the antioxidant potency.

A study on the stem bark decoctions of Pentadesma butyracea, in which this compound was identified, reported the following DPPH radical scavenging activities[1][2][3]:

| Sample | IC50 (µg/mL ± SD) |

| Decoction from Barks (Rainy Season) (DPBR) | 23.5 ± 2.1 |

| Decoction from Barks (Dry Season) (DPBD) | 8.1 ± 0.6 |

| Decoction from Young Tree (Dry Season) (DPBY) | 11.0 ± 2.0 |

| Ascorbic Acid (Standard) | 6.2 ± 1.2 |

SD: Standard Deviation

These results indicate that the extracts of Pentadesma butyracea containing this compound exhibit significant free radical scavenging activity. Notably, the extract from barks collected during the dry season (DPBD) showed the highest potency, with an IC50 value approaching that of the standard antioxidant, ascorbic acid.

Experimental Protocols

The following is a detailed methodology for the DPPH radical scavenging assay as described in the study on Pentadesma butyracea stem bark decoctions[1][2][3].

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it. This reduction of the DPPH radical is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically at a specific wavelength.

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Test samples (decoctions of P. butyracea stem barks) at varying concentrations (50 to 1,000 µg/mL)

-

Spectrophotometer

-

Vortex mixer

-

Pipettes

Procedure:

-

A 2.5 mM solution of DPPH in methanol is prepared.

-

1 mL of the DPPH solution is mixed with 1 mL of the plant decoction at different concentrations.

-

The mixture is shaken vigorously.

-

The reaction mixture is then incubated in the dark at room temperature for 1 hour.

-

The absorbance of the resulting solution is measured at a wavelength of 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A₀ - A₁) / A₀] x 100

Where:

-

A₀ is the absorbance of the control (DPPH solution without the sample)

-

A₁ is the absorbance of the reaction mixture (DPPH solution with the sample)

-

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the extract.

Signaling Pathways and Experimental Workflow

The antioxidant activity of compounds like this compound is often linked to their ability to modulate cellular signaling pathways involved in the oxidative stress response. While specific pathways for this compound have not been elucidated, a general overview of antioxidant signaling and the experimental workflow for assessing antioxidant activity are presented below.

Caption: Generalized antioxidant signaling pathway.

Caption: Workflow for assessing antioxidant activity.

Conclusion

While direct quantitative data on the antioxidant and free radical scavenging activity of isolated this compound is not currently available in the public domain, studies on plant extracts containing this compound, such as from Pentadesma butyracea, demonstrate significant antioxidant potential. The provided data and experimental protocols serve as a valuable resource for researchers interested in the antioxidant properties of natural products. Further research is warranted to isolate this compound and elucidate its specific contribution to the observed antioxidant activity and to explore its mechanisms of action, including its potential role in modulating antioxidant signaling pathways. This will be crucial for any future consideration of this compound in drug development and therapeutic applications.

References

- 1. Phytochemical Analysis and Anti-Diarrheal Activity of Stem Bark Decoctions of Pentadesma butyracea (Sabine) (Clusiaceae)[v1] | Preprints.org [preprints.org]

- 2. preprints.org [preprints.org]

- 3. Phytochemical Analysis and Antidiarrheal Activity of Stem Bark Decoctions of Pentadesma butyracea Sabine (Clusiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the In Vitro Anti-inflammatory Potential of Antiarol Rutinoside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiarol rutinoside, scientifically known as 3,4,5-Trimethoxyphenyl 6-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranoside, is a phenolic glycoside found in certain plant species, notably within the genus Antiaris. The parent plant, Antiaris toxicaria, has a history in traditional medicine, with extracts of the plant reportedly possessing anti-inflammatory properties.[1] This technical guide aims to provide an in-depth analysis of the in vitro anti-inflammatory properties specifically attributed to this compound.

Important Note on Chemical Identity: It is crucial to distinguish this compound from the similarly named flavonoid, Kaempferol-3-O-β-rutinoside. These are distinct chemical entities with different molecular structures and biological activities. This guide focuses exclusively on the available scientific data for this compound.

Current State of Research

Therefore, this guide cannot present quantitative data, detailed experimental protocols, or signaling pathway diagrams directly related to this compound's anti-inflammatory activity at this time. The following sections will, however, outline the standard experimental workflows and signaling pathways that are typically investigated to characterize the anti-inflammatory properties of natural compounds in vitro. This framework can serve as a methodological guide for future research on this compound.

Standard Experimental Workflow for In Vitro Anti-inflammatory Assessment

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of a test compound like this compound in a cell-based model.

Key Inflammatory Signaling Pathways

The anti-inflammatory effects of natural compounds are often mediated through the modulation of key signaling pathways. The two most prominent pathways involved in the inflammatory response in macrophages are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates the production of inflammatory mediators. It consists of several kinases, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that promote the expression of pro-inflammatory genes.

Conclusion and Future Directions

Future research should focus on isolating this compound and subjecting it to a systematic in vitro evaluation using established cell models of inflammation, such as lipopolysaccharide-stimulated RAW264.7 macrophages. Such studies would be invaluable in determining its efficacy in inhibiting the production of inflammatory mediators and in clarifying its molecular mechanisms of action. This foundational research is a prerequisite for any further consideration of this compound in a therapeutic context.

References

Antiarol Rutinoside: An In-Depth Technical Guide on its Antimicrobial and Antifungal Spectrum

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antiarol rutinoside, a phenolic glycoside with the chemical formula C₂₁H₃₂O₁₃, is a naturally occurring compound found in various plant species, including Pinus yunnanensis, Mallotus microcarpus, and Pentadesma butyracea. While preliminary in-vitro studies and its chemical structure suggest potential antimicrobial and antifungal properties, a comprehensive body of research detailing its specific spectrum of activity is not yet available in peer-reviewed literature. This technical guide addresses this knowledge gap by providing a detailed overview of the antimicrobial and antifungal activities of a closely related and extensively studied flavonoid glycoside, Rutin (Quercetin-3-O-rutinoside) , as a representative analogue.

This guide summarizes the available quantitative data for Rutin's antimicrobial and antifungal efficacy, presents detailed experimental protocols for assessing these activities, and visualizes key experimental workflows and hypothetical mechanisms of action using Graphviz (DOT language). The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the potential of this compound and related phenolic compounds as novel antimicrobial agents.

Introduction to this compound and Related Phenolic Glycosides

This compound (CAS Number: 261351-23-9) is a glycoside composed of an antiarol aglycone (3,4,5-trimethoxyphenol) and a rutinose sugar moiety.[1][2] Its structure suggests potential bioactivities, including antioxidant and antimicrobial effects, which are characteristic of many phenolic compounds.[3] However, to date, specific studies quantifying the minimum inhibitory concentration (MIC) of pure this compound against a broad range of microbial species have not been published.

Given the limited specific data on this compound, this guide will focus on Rutin , a ubiquitous flavonoid rutinoside, to provide a framework for understanding the potential antimicrobial and antifungal profile of this class of compounds. Rutin has been the subject of numerous studies, and its activity against various pathogens is well-documented.[4]

Antimicrobial and Antifungal Spectrum of Rutin (Representative Compound)

The following tables summarize the quantitative data on the antimicrobial and antifungal activity of Rutin against a variety of bacterial and fungal strains.

Table 1: Antibacterial Spectrum of Rutin

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) | Reference |

| Bacillus cereus | Gram-positive | Synergistic activity with other flavonoids | [5] |

| Salmonella enteritidis | Gram-negative | Enhanced activity in the presence of other flavonoids | [5] |

| Pseudomonas aeruginosa | Gram-negative | 10 mM (for significant biofilm eradication) | [6] |

| Streptococcus mutans | Gram-positive | 10 mM (for significant biofilm eradication) | [6] |

Table 2: Antifungal Spectrum of Rutin

| Fungal Strain | Type | Minimum Inhibitory Concentration (MIC) | Reference |

| Candida albicans | Yeast | 10 mM (for significant biofilm eradication) | [6] |

| Candida krusei | Yeast | 32 µg/mL | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial and antifungal properties of flavonoid rutinosides like Rutin. These protocols can be adapted for testing this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (e.g., Rutin or this compound)

-

Sterile 96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or microplate reader

-

Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

-

Negative control (vehicle/solvent for the test compound)

Procedure:

-

Preparation of Inoculum: Aseptically transfer a few colonies of the microorganism from a fresh agar (B569324) plate into sterile broth. Incubate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) until the culture reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in the sterile broth directly in the 96-well plate.

-

Inoculation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: Seal the plate and incubate for 18-24 hours at the optimal growth temperature for the microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the test compound at which no visible growth (turbidity) is observed.

Agar Disk Diffusion Assay

This method assesses the growth inhibition of a microorganism by a compound diffused from a disk onto an agar plate.

Materials:

-

Test compound

-

Sterile filter paper disks (6 mm diameter)

-

Bacterial or fungal strains

-

Appropriate sterile agar medium (e.g., Mueller-Hinton Agar)

-

Sterile swabs

-

Positive and negative control disks

Procedure:

-

Inoculation of Agar Plate: Dip a sterile swab into a standardized microbial suspension (0.5 McFarland) and streak it evenly across the entire surface of the agar plate to create a uniform lawn of growth.

-

Application of Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.

-

Incubation: Invert the plates and incubate for 18-24 hours at the optimal growth temperature.

-

Measurement of Inhibition Zone: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Visualizations: Workflows and Potential Mechanisms

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for antimicrobial susceptibility testing of a novel compound.

Hypothetical Mechanism of Action for Flavonoid Antimicrobial Activity

Caption: Potential mechanisms of flavonoid antimicrobial action.

Conclusion and Future Directions

While direct quantitative data on the antimicrobial and antifungal spectrum of this compound is currently lacking, the available information on the closely related compound, Rutin, suggests that this class of phenolic glycosides holds promise as a source of novel antimicrobial agents. The data and protocols presented in this guide provide a solid foundation for future research into the specific activities of this compound.

Future studies should focus on:

-

Isolation and Purification: Obtaining pure this compound for in-depth biological evaluation.

-

Broad-Spectrum Screening: Determining the MIC of this compound against a wide range of clinically relevant bacteria and fungi.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by this compound.

-

In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound in animal models of infection.

The exploration of natural products like this compound is crucial in the ongoing search for new strategies to combat antimicrobial resistance.

References

- 1. Ethnomedicinal study of medicinal plants used by Mizo tribes in Champhai district of Mizoram, India - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Buy this compound | 261351-23-9 [smolecule.com]

- 4. ijrpas.com [ijrpas.com]

- 5. dspace.univ-ouargla.dz [dspace.univ-ouargla.dz]

- 6. Pyrogallol (CAS#87-66-1); Syringol (CAS#91-10-1); Koaburaside (CAS#41653-73-0); ... | Manufacturer ChemFaces [chemfaces.com]

An In-depth Technical Guide on the Cytotoxic Effects of Rutin (a Rutinoside) on Cancer Cell Lines

Disclaimer: The user's request specified "Antiarol rutinoside." Extensive searches of scientific literature and chemical databases did not yield significant information on a compound with this specific name. This guide will, therefore, focus on the well-researched flavonoid rutin (B1680289) , also known as quercetin-3-O-rutinoside. As a prominent rutinoside, the findings related to rutin are highly relevant to the user's interest in the cytotoxic effects of such compounds.

Introduction

Rutin (quercetin-3-O-rutinoside) is a flavonoid glycoside found in a wide variety of plants, including citrus fruits, buckwheat, and asparagus. It has garnered significant attention in oncological research due to its multifaceted anticancer properties. These properties include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in tumorigenesis. This technical guide provides a comprehensive overview of the cytotoxic effects of rutin on various cancer cell lines, detailing the underlying molecular mechanisms and the experimental protocols used for its evaluation.

Quantitative Data on Cytotoxic Effects

The cytotoxic efficacy of rutin and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The tables below summarize the IC50 values of rutin in various human cancer cell lines and its impact on key apoptotic markers.

Table 1: Cytotoxicity of Rutin and its Derivatives in Human Cancer Cell Lines

| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Reference |

| Rutin | LoVo | Colon Cancer | 29.1 µM | [1] |

| Rutin | MCF-7 | Breast Cancer | 45.6 µM | [1] |

| Rutin | SK-MEL-28 | Melanoma | 47.44 ± 2.41 µM | [2] |

| Rutin | RPMI-7951 | Melanoma | 64.49 ± 13.27 µM | [2] |

| Rutin | HepG2 | Liver Cancer | 52.7 µmol L-1 | [3] |

| Rutin | U-937 | Leukemia | 9.6 µg/mL | [4] |

| Rutin | K562 | Leukemia | 501.8 µg/mL | [1] |

| Quercetin-3-O-rhamnoside | HeLa | Cervical Cancer | 46.67 µg/ml | [5][6] |

Table 2: Effects of Rutin on Apoptotic Markers in Cancer Cells

| Cancer Cell Line | Effect on Bcl-2 | Effect on Bax | Effect on Caspases | Reference |

| Pancreatic Cancer Cells | Downregulation | Upregulation | Upregulation of cleaved caspase-3, -8, -9 | [7] |

| HeLa (Cervical Cancer) | Downregulation | Upregulation | Activation of caspase-3, -8, -9 | [8] |

| Caski (Cervical Cancer) | Downregulation (mRNA) | Upregulation (mRNA) | Activation of caspase-3, -9 | [9] |

| Neuroblastoma Cells | Reduction in Bcl-2/Bax ratio | - | - | [4] |

| HT-29 (Colon Cancer) | Downregulation | Upregulation | Upregulation of caspases | [4] |

Signaling Pathways Modulated by Rutin

Rutin exerts its anticancer effects by modulating a complex network of intracellular signaling pathways. These pathways are critical for cell survival, proliferation, and apoptosis. The diagrams below, generated using the DOT language, illustrate the key signaling cascades affected by rutin.

Intrinsic and Extrinsic Apoptosis Pathways

Rutin has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[4][7][8]

PI3K/Akt and MAPK Signaling Pathways

Rutin has been reported to interfere with the PI3K/Akt and MAPK signaling pathways, which are crucial for cancer cell proliferation and survival. By inhibiting these pathways, rutin can suppress tumor growth.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to assess the cytotoxic effects of rutin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare various concentrations of rutin in the appropriate cell culture medium. Replace the old medium with the medium containing the different concentrations of rutin. Include a vehicle control (medium with the solvent used to dissolve rutin, e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)